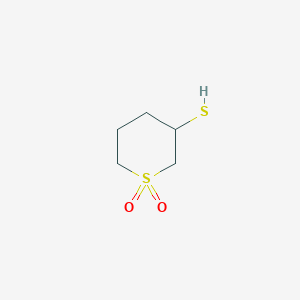

3-Sulfanyl-1lambda6-thiane-1,1-dione

Description

3-Sulfanyl-1λ⁶-thiane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring with two sulfone groups (1,1-dione) and a sulfhydryl (-SH) substituent at position 3. The "1λ⁶" notation indicates the sulfur atom in the ring is in the +6 oxidation state, typical of sulfones.

Properties

IUPAC Name |

1,1-dioxothiane-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S2/c6-9(7)3-1-2-5(8)4-9/h5,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVMTMVYSOTFPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CS(=O)(=O)C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfanyl-1lambda6-thiane-1,1-dione typically involves the reaction of thiopyran derivatives with sulfur-containing reagents under controlled conditions. One common method includes the oxidation of thiopyran with hydrogen peroxide or other oxidizing agents to introduce the sulfone group . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the oxidation process.

Industrial Production Methods

Industrial production of 3-Sulfanyl-1lambda6-thiane-1,1-dione may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Sulfanyl-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfanyl group to a sulfonic acid group.

Reduction: Reduction reactions can revert the sulfone group back to a sulfide.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of thiopyran sulfides.

Substitution: Formation of various substituted thiopyran derivatives.

Scientific Research Applications

3-Sulfanyl-1lambda6-thiane-1,1-dione has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex sulfur-containing compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Sulfanyl-1lambda6-thiane-1,1-dione involves its interaction with various molecular targets and pathways:

Oxidative Stress Pathways: The compound’s antioxidant properties help mitigate oxidative damage by scavenging free radicals.

Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress, thereby providing protective effects.

Signal Transduction: Modulates signaling pathways related to cell survival and apoptosis.

Comparison with Similar Compounds

4-Acetyl-1λ⁶-thiane-1,1-dione

- Core Structure : Six-membered thiane ring with sulfone groups at positions 1 and 1.

- Functional Groups : 4-Acetyl (ketone) vs. 3-sulfanyl (-SH) in the target compound.

- Molecular Formula : C₇H₁₂O₃S () vs. C₅H₈O₂S₂ (estimated for 3-sulfanyl derivative).

- Key Differences :

- The acetyl group introduces a ketone functionality, enhancing electrophilicity but reducing acidity compared to the sulfhydryl group.

- Molar mass: 176.23 g/mol (acetyl derivative) vs. ~172.24 g/mol (estimated for 3-sulfanyl analog).

- Reactivity: The sulfhydryl group in 3-sulfanyl derivatives enables nucleophilic reactions (e.g., disulfide bond formation), while the acetyl group favors condensation or reduction reactions .

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

- Core Structure : Naphthalene ring with sulfonate (-SO₃⁻) groups at positions 1 and 3, and a hydroxyl (-OH) at position 7 ().

- Functional Groups : Sulfonate (ionic, deprotonated) vs. sulfone (neutral) and sulfhydryl (-SH) in the target compound.

- Molecular Formula : C₁₀H₆K₂O₇S₂ (M = 388.47 g/mol) vs. C₅H₈O₂S₂.

- Key Differences :

1-Oxazolidine-2,4-Dione Derivatives

Thiophene Derivatives (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, )

- Core Structure : Five-membered aromatic thiophene ring vs. saturated thiane.

- Functional Groups: Aromatic sulfur heterocycle vs. non-aromatic sulfone/sulfhydryl system.

- Key Differences :

Comparative Data Table

Research Findings and Implications

Acidity and Reactivity : The sulfhydryl group in 3-sulfanyl-1λ⁶-thiane-1,1-dione is less acidic than sulfonic acids (e.g., naphthalene disulphonates) but more reactive than hydroxyl or acetyl groups, enabling thiol-specific reactions like oxidation to disulfides .

Sulfur’s larger atomic size enhances polarizability, affecting solubility and intermolecular interactions .

Applications: Thiane sulfones may serve as intermediates in drug synthesis (e.g., analogs of drospirenone-related compounds in ), while sulfonates are widely used as surfactants or dyes due to their ionic nature .

Biological Activity

3-Sulfanyl-1lambda6-thiane-1,1-dione, also known as 1,1-dioxothiane-3-thiol, is a sulfur-containing heterocyclic compound with the molecular formula C5H10O2S2 and a molecular weight of 166.26 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The compound features a thiopyran ring structure that includes both sulfanyl and sulfone functional groups. The synthesis of 3-Sulfanyl-1lambda6-thiane-1,1-dione typically involves the oxidation of thiopyran derivatives using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.

Common Synthetic Routes:

- Oxidation: Thiopyran derivatives are oxidized to introduce the sulfone group.

- Industrial Production: Large-scale production may utilize continuous flow reactors and advanced purification techniques like chromatography.

Biological Activity

Research indicates that 3-Sulfanyl-1lambda6-thiane-1,1-dione exhibits several biological activities:

Antioxidant Properties:

The compound has been shown to mitigate oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Activity:

Studies suggest that 3-Sulfanyl-1lambda6-thiane-1,1-dione may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

Enzyme Inhibition:

The compound may inhibit specific enzymes involved in oxidative stress pathways, providing protective effects against cellular damage. This mechanism could be beneficial in therapeutic applications related to oxidative stress-related diseases.

The biological effects of 3-Sulfanyl-1lambda6-thiane-1,1-dione can be attributed to its interaction with various molecular targets:

- Oxidative Stress Pathways: The antioxidant properties help reduce oxidative damage.

- Enzyme Interaction: Potential inhibition of enzymes that contribute to oxidative stress.

- Signal Transduction Modulation: It may influence signaling pathways related to cell survival and apoptosis.

Comparative Analysis

To better understand the uniqueness of 3-Sulfanyl-1lambda6-thiane-1,1-dione, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| 3-Mercaptotetrahydro-2H-thiopyran | Thiopyran derivative | Antioxidant |

| Thiopyran-1,1-dioxide derivatives | Sulfur-containing compound | Antimicrobial |

3-Sulfanyl-1lambda6-thiane-1,1-dione is distinguished by its combination of sulfanyl and sulfone groups within the thiopyran ring, which imparts unique chemical reactivity and potential biological activity compared to other sulfur-containing compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of 3-Sulfanyl-1lambda6-thiane-1,1-dione:

Case Study 1: Antioxidant Activity

A study demonstrated that this compound effectively scavenged free radicals in vitro, suggesting its potential as a therapeutic agent for conditions related to oxidative stress.

Case Study 2: Antimicrobial Testing

In vitro tests revealed that 3-Sulfanyl-1lambda6-thiane-1,1-dione exhibited significant antimicrobial activity against various bacterial strains, indicating its potential use in developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.